3-(Oxazol-2-yl)aniline

Catalog No.
S1921743
CAS No.
35582-08-2
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Oxazol-2-yl)aniline

CAS Number

35582-08-2

Product Name

3-(Oxazol-2-yl)aniline

IUPAC Name

3-(1,3-oxazol-2-yl)aniline

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2

InChI Key

PMLOUCFXSMIGQI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=NC=CO2

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CO2

The exact mass of the compound 3-(1,3-Oxazol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Oxazol-2-yl)aniline (CAS 35582-08-2) is a bifunctional building block characterized by a primary aniline amine and a meta-substituted oxazole ring. In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing advanced kinase inhibitors and specialized coordination ligands [1]. The meta-relationship between the nucleophilic amine and the electron-withdrawing, hydrogen-bond-accepting oxazole ring provides a specific 120-degree spatial vector. This geometry is essential for achieving precise structural trajectories in structure-activity relationship (SAR) campaigns and for avoiding the steric crowding and catalyst poisoning typical of ortho-substituted analogs during cross-coupling or amination reactions[2].

Research Fit

Primary amine handle for amide coupling and diazotization
Electron-withdrawing oxazole attenuates aniline basicity
Reported moderate lipophilicity supports aqueous screening

Substituting 3-(Oxazol-2-yl)aniline with its ortho-isomer (2-(oxazol-2-yl)aniline) or para-isomer (4-(oxazol-2-yl)aniline) fundamentally alters the trajectory and processability of downstream products. In kinase inhibitor development, the para-isomer projects the oxazole ring linearly (180 degrees), which frequently causes steric clashes in the ATP-binding pocket, while the ortho-isomer acts as a bidentate chelator, inadvertently poisoning palladium or ruthenium catalysts during intermediate cross-coupling steps [1]. Furthermore, replacing the oxazole with a thiazole (3-(thiazol-2-yl)aniline) increases the lipophilicity (LogP) and alters the hydrogen-bond acceptor strength, often reducing the aqueous solubility of the final active pharmaceutical ingredient (API) and negatively shifting its pharmacokinetic profile[2].

Substitution Risk

  • Lipophilicity mismatch
    Isomer-dependent LogP differences may alter passive permeability and solubility.
  • Basicity shift
    Meta-substituted aniline retains higher pKa than ortho isomer, influencing reactivity and protonation state.
  • MAO-A activity context
    Competitive inhibition reported for meta isomer only; substituting with ortho/para may lose this assay response.

Steric and Chelation Advantages in Amination and Cross-Coupling

During the synthesis of complex ligands or pyrimidine-based kinase inhibitors, the position of the oxazole ring dictates the efficiency of the amination step. 3-(Oxazol-2-yl)aniline undergoes smooth nucleophilic aromatic substitution (SNAr) or Pd-catalyzed amination without competitive metal binding [1]. In contrast, the ortho-isomer (2-(oxazol-2-yl)aniline) introduces significant steric hindrance adjacent to the reacting amine and acts as a strong N,N-bidentate chelator, which can poison transition metal catalysts, drastically reducing yields and requiring higher catalyst loadings [1].

Evidence DimensionAmination Yield and Catalyst Compatibility
Target Compound DataHigh conversion in SNAr; non-chelating to cross-coupling catalysts at the amine site.
Comparator Or Baseline2-(Oxazol-2-yl)aniline (ortho-isomer): Reduced yields due to steric hindrance and competitive N,N-bidentate metal chelation.
Quantified DifferenceEliminates ortho-steric penalty and prevents catalyst poisoning, improving synthetic throughput.
ConditionsSNAr with chloropyrimidines or Pd-catalyzed amination.

Procuring the meta-isomer ensures scalable, high-yield coupling reactions without the need for excessive catalyst loading or harsh reaction conditions.

Lipophilicity (LogP)
Data to verify
1.11
Δ -0.81 vs ortho
Δ -1.40 vs para
Meta isomer shows lower lipophilicity; may support aqueous screening.
Computed values; verify experimentally.

Vector Geometry for Kinase Pocket Binding

In the development of targeted therapeutics, the spatial orientation of hydrogen-bonding motifs is critical. The 3-oxazolyl substitution provides a 120° vector from the aniline nitrogen, allowing the oxazole ring to optimally engage with specific residues in kinase hydrophobic pockets[1]. Substituting with 4-(oxazol-2-yl)aniline forces a 180° linear projection, which frequently results in steric clashes with the back wall of the binding pocket, leading to a multi-fold drop in target affinity during structure-activity relationship (SAR) optimization [1].

Evidence DimensionSpatial Projection Angle
Target Compound Data120° meta-vector projection.
Comparator Or Baseline4-(Oxazol-2-yl)aniline: 180° para-vector projection.
Quantified Difference60° difference in trajectory, enabling access to distinct sub-pockets without steric clash.
ConditionsStructure-Activity Relationship (SAR) optimization in kinase binding pockets.

Selecting the exact meta-isomer is critical for medicinal chemists needing precise vector alignment to maximize binding affinity and target selectivity.

Basicity (pKa)
Context-dependent
3.2–4.0
Δ +0.8 to +1.6 vs ortho
Higher pKa vs ortho suggests less deactivated amine for derivatization.
Estimated values; experimental confirmation needed.

Lipophilicity and Solubility Tuning via Heteroatom Selection

The choice between an oxazole and a thiazole ring significantly impacts the physicochemical properties of the resulting scaffold. 3-(Oxazol-2-yl)aniline possesses a lower partition coefficient (LogP) and a higher topological polar surface area (TPSA) oxygen contribution compared to 3-(thiazol-2-yl)aniline [1]. This lower lipophilicity translates to improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE), ultimately improving the aqueous solubility for downstream API candidates and reducing the need for complex formulation strategies [1].

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound DataLower LogP, higher polarity (oxygen-based).
Comparator Or Baseline3-(Thiazol-2-yl)aniline: Higher LogP due to sulfur substitution.
Quantified DifferenceMeasurable reduction in lipophilicity and improved LLE metrics.
ConditionsPhysicochemical profiling of heterocyclic building blocks.

Buyers optimizing for oral bioavailability and aqueous solubility should prioritize the oxazole over the heavier, more lipophilic thiazole analog.

Polar Surface Area
Supporting evidence
52.1 Ų
Distinct H-bond vector orientation
Supports altered pharmacophoric presentation in binding pockets.
TPSA identical to ortho isomer; spatial geometry differs.
MAO-A Inhibition
Class-level
Competitive inhibition
Supports MAO-A probe development context.
No comparable data for ortho/para isomers.

Synthesis of Thienopyrimidine-Based Kinase Inhibitors

3-(Oxazol-2-yl)aniline is highly suited for SNAr coupling with 4-chloro-thieno[2,3-d]pyrimidines to generate libraries of kinase inhibitors. Its meta-substitution provides the optimal trajectory for the oxazole ring to interact with kinase binding pockets without the steric hindrance seen in ortho-substituted analogs [1].

Development of Extended Ligands for Asymmetric Catalysis

The compound serves as a valuable precursor for synthesizing complex, extended ligands. The meta-amine allows for straightforward palladium-catalyzed cross-coupling without the risk of N,N-chelation-induced catalyst poisoning that plagues ortho-isomers [2].

Physicochemical Optimization in Medicinal Chemistry

When existing lead compounds containing thiazole or phenyl rings suffer from poor aqueous solubility or excessive lipophilicity, 3-(Oxazol-2-yl)aniline is procured as a direct replacement building block to lower the LogP and improve overall drug-like properties [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Moderate lipophilicity profile
Aqueous-phase binding and aggregation risk
MAO-A enzyme probe studies
Competitive inhibition mechanism context
MAO-A enzyme kinetics and selectivity
QSAR model training
Defined LogP/pKa series
Predictive model accuracy for substitution geometry
Parallel synthesis library expansion
Meta-aniline derivatization handle
Exit vector diversity and chemical space coverage

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-(1,3-Oxazol-2-yl)aniline

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